molecular formula C6H9N3 B1602868 (5-Methylpyrimidin-4-yl)methanamine CAS No. 75985-23-8

(5-Methylpyrimidin-4-yl)methanamine

Cat. No. B1602868
CAS RN: 75985-23-8
M. Wt: 123.16 g/mol
InChI Key: PAVXCLUNTMWIJV-UHFFFAOYSA-N
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Description






  • Synthesis Analysis



    • Unfortunately, I do not have specific information on the synthesis pathway for this compound.





  • Molecular Structure Analysis



    • Molecular Formula : C~6~H~9~N~3~

    • Molecular Weight : 123.16 g/mol





  • Chemical Reactions Analysis



    • No specific chemical reactions are provided in the available data.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Not specified

    • Linear Structure Formula : Not provided

    • InChI Key : Not available




  • Scientific Research Applications

    Bone Formation Rate Enhancement

    A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system. This compound exhibited significant pharmacokinetic properties and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential application in the treatment of bone disorders J. Pelletier et al., 2009.

    Antidepressant-like Activity

    Another study designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high 5-HT1A receptor affinity, selectivity versus other receptors, and robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates J. Sniecikowska et al., 2019.

    Antiviral Activity

    Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture, demonstrating their potential as antiviral agents, particularly against HIV D. Hocková et al., 2003.

    Functional Selectivity in Drug Discovery

    An article discussed the concept of "biased agonism" in 5-HT1A receptor drug discovery, highlighting the discovery of compounds like NLX-101 which preferentially activate 5-HT1A receptors in cortical regions. These biased agonists exhibit potent, rapid-acting antidepressant-like, and procognitive properties, suggesting their utility in treating CNS disorders involving dysfunction of serotonergic neurotransmission J. Sniecikowska et al., 2019.

    Antibacterial and Antifungal Activities

    A study on [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates their potential as new antibacterial and antifungal agents K D Thomas et al., 2010.

    Safety And Hazards



    • Safety information is not provided in the available data.




  • Future Directions



    • Future research could focus on elucidating the biological activity, potential applications, and further characterization of this compound.




    Please note that the information provided is based on the available data, and further research may be necessary to explore additional aspects of (5-Methylpyrimidin-4-yl)methanamine . If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (5-methylpyrimidin-4-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PAVXCLUNTMWIJV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN=CN=C1CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80607894
    Record name 1-(5-Methylpyrimidin-4-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80607894
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    123.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (5-Methylpyrimidin-4-yl)methanamine

    CAS RN

    75985-23-8
    Record name 1-(5-Methylpyrimidin-4-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80607894
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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